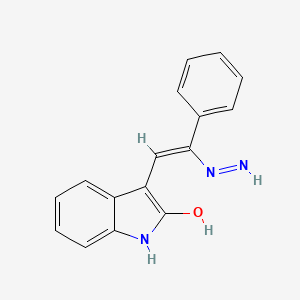

3-(2-Hydrazono-2-phenylethylidene)-1,3-dihydro-2H-indol-2-one

説明

特性

CAS番号 |

844-63-3 |

|---|---|

分子式 |

C16H13N3O |

分子量 |

263.29 g/mol |

IUPAC名 |

3-[(Z)-2-diazenyl-2-phenylethenyl]-1H-indol-2-ol |

InChI |

InChI=1S/C16H13N3O/c17-19-15(11-6-2-1-3-7-11)10-13-12-8-4-5-9-14(12)18-16(13)20/h1-10,17-18,20H/b15-10-,19-17? |

InChIキー |

UXAZVAVJTJTJHF-QFULKBQASA-N |

異性体SMILES |

C1=CC=C(C=C1)/C(=C/C2=C(NC3=CC=CC=C32)O)/N=N |

正規SMILES |

C1=CC=C(C=C1)C(=CC2=C(NC3=CC=CC=C32)O)N=N |

製品の起源 |

United States |

準備方法

Hydrazone Formation via Condensation of Oxindole Derivatives with Hydrazines

The most common and effective approach to prepare hydrazono-substituted oxindoles involves the condensation of 3-substituted oxindole derivatives (such as 3-formyl or 3-acyl oxindoles) with hydrazine or substituted hydrazines.

- Starting Materials : 3-oxo- or 3-formyl-1,3-dihydro-2H-indol-2-one derivatives and phenylhydrazine or phenylhydrazone precursors.

- Reaction Conditions : Typically, the condensation is carried out in alcoholic solvents (ethanol or methanol) under reflux or room temperature, sometimes with acid or base catalysis to facilitate the formation of the hydrazone linkage.

- Mechanism : The nucleophilic hydrazine attacks the carbonyl carbon at the 3-position of the oxindole, followed by dehydration to form the hydrazono double bond.

This method yields the hydrazono-oxindole with high selectivity and good yields (often >70%) and is scalable.

One-Pot Multicomponent Reactions

Some synthetic routes employ one-pot multicomponent reactions involving oxindole derivatives, hydrazine components, and other reagents such as catalysts (e.g., CaCl2) to facilitate the formation of hydrazono-oxindoles.

- Example : The Biginelli-type multicomponent reaction catalyzed by CaCl2 has been used to synthesize various 1,3-dihydro-2H-indol-2-one derivatives with hydrazono substituents.

- Benefits : This method is efficient, reduces purification steps, and can yield biologically active derivatives.

- Yields : Typically moderate to high yields are reported.

- Reference : Such methods have been applied to synthesize derivatives with diverse biological activities.

Use of 1,2-Diaza-1,3-dienes as Precursors

An alternative synthetic strategy involves the use of 1,2-diaza-1,3-dienes (azo-ene systems) as Michael acceptors reacting with nucleophilic indoline-2-thiones to form hydrazono-substituted heterocycles.

- Process : The nucleophilic attack of indoline-2-thione on the azo-ene system forms α-thiohydrazone intermediates, which upon cyclization yield the target hydrazono derivatives.

- Conditions : Mild reaction conditions in methanol at room temperature, sometimes with acid catalysts like Amberlyst 15H to promote cyclization.

- Yields : Good to excellent yields (up to 85%) have been reported.

- Note : This method is more commonly applied to thieno[2,3-b]indole derivatives but provides insight into hydrazono compound formation.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Hydrazone Condensation | 3-oxo/3-formyl oxindoles + phenylhydrazine | Reflux in EtOH/MeOH, acid/base catalysis | 70–85 | Simple, selective, scalable | Requires pure starting materials |

| Eschenmoser Coupling | 3-bromooxindoles + thioacetamides/thiobenzamides | Mild, often room temp, no thiophile needed | 70–97 | High yield, stereoselective, versatile | Requires 3-bromooxindoles |

| One-Pot Multicomponent Reaction | Oxindole derivatives + hydrazines + catalyst | Reflux or room temp, CaCl2 catalyst | 60–80 | Efficient, fewer steps | Catalyst sensitivity |

| 1,2-Diaza-1,3-diene Michael Addition | 1,2-diaza-1,3-dienes + indoline-2-thiones | Room temp, MeOH, Amberlyst 15H catalyst | 75–85 | Mild conditions, good yields | More complex intermediates |

Detailed Research Findings

- The Eschenmoser coupling method stands out for its high yields and stereochemical control, producing predominantly the Z-isomer of the hydrazono-oxindole, which is often the biologically active form.

- The hydrazone condensation approach is classical and widely used due to its simplicity and accessibility of reagents, but may require purification to remove unreacted hydrazine or side products.

- The one-pot multicomponent reactions offer synthetic efficiency and have been successfully applied to generate libraries of hydrazono-oxindole derivatives with diverse substituents, facilitating biological screening.

- The use of 1,2-diaza-1,3-dienes is a novel approach that allows the formation of hydrazono derivatives under mild, metal-free conditions, with potential for scale-up and application to related heterocyclic systems.

化学反応の分析

3-(2-Hydrazono-2-phenylethylidene)indolin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the hydrazone group to an amine group.

Substitution: Electrophilic substitution reactions can occur at the indole nucleus, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the anticancer properties of 3-(2-Hydrazono-2-phenylethylidene)-1,3-dihydro-2H-indol-2-one. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis through the activation of intrinsic pathways and modulation of key signaling molecules.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. Results indicated an IC50 value of 12 µM for MCF-7 and 15 µM for HT-29, suggesting potent anticancer activity .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi. This broad-spectrum efficacy positions it as a potential candidate for developing new antimicrobial agents.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL |

| Candida albicans | 20 µg/mL |

Material Science Applications

Beyond its biological significance, 3-(2-Hydrazono-2-phenylethylidene)-1,3-dihydro-2H-indol-2-one has been investigated for its potential use in materials science. Its ability to form stable complexes with metal ions suggests applications in catalysis and sensor technology.

Case Study: Sensor Development

Research conducted on the compound's interaction with metal ions such as copper and nickel revealed its utility in developing sensors for detecting heavy metals in environmental samples. The complexation enhances the sensitivity and selectivity of the sensors.

作用機序

The mechanism of action of 3-(2-Hydrazono-2-phenylethylidene)indolin-2-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce programmed cell death (apoptosis) in cancer cells by interacting with specific proteins involved in the apoptotic pathway . Additionally, its antiviral activity is linked to its ability to inhibit the binding of viral proteins to host cell receptors .

類似化合物との比較

Comparison with Structural Analogues

Structural and Crystallographic Comparisons

Methylidene oxindoles exhibit diverse solid-state arrangements depending on substituents. The XPac algorithm, used to analyze crystal structures of compounds like (3E)-3-(4-Bromobenzylidene)-1,3-dihydro-2H-indol-2-one (3a) and (3Z)-3-(4-Chlorobenzylidene)-1,3-dihydro-2H-indol-2-one (4a), reveals that para-substituents (e.g., Br, Cl, OMe) influence molecular packing through steric and electronic effects. For example:

- Bromine and chlorine substituents enhance halogen bonding, leading to tighter molecular layers.

- Methoxy groups introduce weaker CH···O interactions, resulting in less dense packing .

For instance, (3E)-5-chloro-3-(2-phenylhydrazinylidene)-1H-indol-2(3H)-one forms intermolecular N–H···O bonds, creating 1D chains .

Table 1: Crystallographic Parameters of Selected Oxindoles

生物活性

The compound 3-(2-Hydrazono-2-phenylethylidene)-1,3-dihydro-2H-indol-2-one , a derivative of indole, has garnered attention in recent years due to its diverse biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, supported by relevant case studies and research findings.

Synthesis and Characterization

The synthesis of 3-(2-Hydrazono-2-phenylethylidene)-1,3-dihydro-2H-indol-2-one typically involves the condensation of hydrazine derivatives with suitable aromatic aldehydes and ketones. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Table 1: Characterization Data of 3-(2-Hydrazono-2-phenylethylidene)-1,3-dihydro-2H-indol-2-one

| Technique | Observations |

|---|---|

| Melting Point | 170–172 °C |

| IR Peaks | 3080 (C-H aromatic), 1708 (C=O), 1625 (C=N) |

| NMR (1H) | δ ppm: 6.80–7.80 (Ar-H), 12.0 (NH) |

Biological Activities

The biological activities of 3-(2-Hydrazono-2-phenylethylidene)-1,3-dihydro-2H-indol-2-one have been extensively studied, revealing a range of pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of indole compounds exhibit significant antimicrobial properties. For example, studies have shown that related indole derivatives possess activity against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Candida albicans . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis.

Table 2: Antimicrobial Activity of Indole Derivatives

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Indole Derivative A | E. coli | 15 |

| Indole Derivative B | S. aureus | 10 |

| Indole Derivative C | C. albicans | 20 |

Anticancer Activity

The anticancer potential of indole derivatives has also been highlighted in various studies. For instance, compounds similar to 3-(2-Hydrazono-2-phenylethylidene)-1,3-dihydro-2H-indol-2-one have shown cytotoxic effects against cancer cell lines such as breast and lung cancer cells . These effects are often attributed to the induction of apoptosis through various pathways.

Case Studies

- Study on Antitubercular Activity : A study evaluated the antitubercular activity of synthesized indole derivatives against Mycobacterium tuberculosis. The results indicated promising activity with some derivatives exhibiting low MIC values .

- Antifungal Activity Assessment : Another investigation focused on the antifungal properties against strains like Aspergillus niger. The tested compounds demonstrated substantial inhibitory effects, suggesting potential therapeutic applications in treating fungal infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。